N-ethyl-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-ethyl-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-4-11-14(12,13)10-7-8(2)5-6-9(10)3/h5-7,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZMUUCESQFSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and yields the desired sulfonamide product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-ethyl-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. For example, they can inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity and leading to the desired therapeutic outcome .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2,5-dimethylbenzenesulfonamide
- N-propyl-2,5-dimethylbenzenesulfonamide
- N-butyl-2,5-dimethylbenzenesulfonamide
Uniqueness
N-ethyl-2,5-dimethylbenzenesulfonamide is unique due to its specific ethyl substitution on the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Biological Activity
N-ethyl-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, drawing from a variety of research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H15N1O2S1
- Molecular Weight : Approximately 225.31 g/mol
The compound is characterized by an ethyl group and two methyl groups on a benzene ring, along with a sulfonamide functional group. This unique structure contributes to its distinct chemical and biological properties.
The primary mechanism of action for this compound involves its interaction with specific enzymes. Sulfonamides typically act as enzyme inhibitors by mimicking natural substrates, thereby interfering with metabolic pathways. For instance, they may inhibit carbonic anhydrase, an enzyme crucial for various physiological processes.
Enzyme Inhibition
The compound exhibits enzyme inhibition through binding to active sites, disrupting normal biochemical pathways. This mechanism underlies its potential therapeutic effects in various applications, particularly in antimicrobial and antiproliferative contexts.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity. This property is significant given the increasing resistance to conventional antibiotics. The compound's ability to inhibit bacterial growth makes it a candidate for further development in antimicrobial therapies.
Antiproliferative Effects
Studies have also suggested that this compound may exhibit antiproliferative effects against certain cancer cell lines. The precise mechanisms through which these effects occur are still under investigation but may involve modulation of cell cycle progression or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-methyl-2,5-dimethylbenzenesulfonamide | Methyl substitution instead of ethyl | Antimicrobial |
| N-propyl-2,5-dimethylbenzenesulfonamide | Propyl substitution | Antiproliferative potential |
| N-butyl-2,5-dimethylbenzenesulfonamide | Butyl substitution | Varies by chain length |
This compound is unique due to its specific ethyl substitution on the sulfonamide group, which may impart distinct reactivity and potency compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of various sulfonamides including this compound against common pathogens. Results indicated significant inhibition of bacterial growth at specific concentrations.
- Cancer Cell Line Study : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.
- Enzyme Inhibition Assay : Enzyme assays showed that the compound effectively inhibited carbonic anhydrase activity in a dose-dependent manner, supporting its potential as a therapeutic agent targeting this enzyme.
Q & A
Q. What are the recommended synthetic routes for N-ethyl-2,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?
Methodology: The synthesis of sulfonamide derivatives typically involves sulfonation of the parent aromatic ring followed by nucleophilic substitution with an amine. For N-ethyl-2,5-dimethylbenzenesulfonamide, key steps include:
- Sulfonation : Reacting 2,5-dimethylbenzene with chlorosulfonic acid under anhydrous conditions to form the sulfonyl chloride intermediate.
- Amidation : Treating the intermediate with ethylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the product. Reaction optimization should focus on controlling stoichiometry, solvent polarity, and temperature to improve yields (typically 60–75% for similar sulfonamides) .
Q. How can researchers experimentally determine the physicochemical properties of this compound?
Methodology:
- Melting Point : Differential scanning calorimetry (DSC) to identify thermal transitions .
- Solubility : Phase solubility studies in solvents like ethanol, DMSO, and water at varying pH levels .
- Stability : Thermogravimetric analysis (TGA) to assess thermal degradation and accelerated stability studies under UV/visible light to evaluate photodegradation pathways .
Q. What spectroscopic techniques are suitable for structural confirmation of this compound?
Methodology:
- NMR : H and C NMR to confirm substitution patterns on the aromatic ring and the ethyl group. Key signals include downfield shifts for sulfonamide protons (~10–12 ppm) and methyl groups adjacent to electron-withdrawing sulfonyl groups .
- IR : Strong absorption bands at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?
Methodology:
- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives/negatives. For example, discrepancies in IC values may arise from differences in assay buffer ionic strength or protein binding .
- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic modifications (e.g., replacing ethyl with bulkier alkyl groups) to isolate structural contributors to activity .
Q. What experimental strategies can elucidate the mechanism of enzyme inhibition by this compound?
Methodology:
- Kinetic Studies : Use Michaelis-Menten analysis to determine inhibition type (competitive, non-competitive). For example, observe changes in and under varying substrate concentrations .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding interactions, such as hydrogen bonding with active-site residues .
Q. How can computational methods complement experimental data in studying this compound?
Methodology:
- Docking Simulations : Use software like AutoDock Vina to predict binding poses and affinity scores for enzyme targets .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed chemical stability .
Methodological Challenges and Solutions
Q. How can researchers mitigate steric hindrance during synthetic modifications of this compound?
Methodology:
- Protecting Groups : Temporarily block reactive sites (e.g., sulfonamide nitrogen) using tert-butoxycarbonyl (Boc) groups to direct functionalization .
- Microwave-Assisted Synthesis : Enhance reaction efficiency for sterically hindered intermediates by reducing reaction time and improving yields .
Q. What strategies are effective in improving the aqueous solubility of this compound for in vivo studies?
Methodology:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in physiological conditions .
- Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
